1,3-Dimethylorotic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

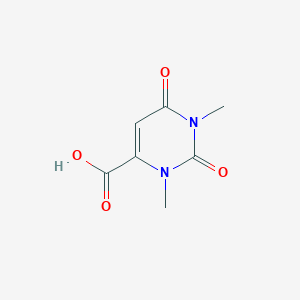

1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-8-4(6(11)12)3-5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDYFTWNWCMEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407625 | |

| Record name | 1,3-Dimethylorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4116-38-5 | |

| Record name | 1,3-Dimethylorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies of 1,3-dimethylorotic Acid Reactions

Quantum Chemical Studies

Quantum chemical calculations have been employed to investigate the energetics and transition states of the decarboxylation of 1,3-dimethylorotic acid. uni-muenchen.deacs.orgrsc.org These studies have helped to evaluate the feasibility of different proposed mechanisms. For example, by comparing the calculated and experimental kinetic isotope effects for the thermal decarboxylation of this compound, researchers have found support for a mechanism involving protonation at the O-4 position. acs.org These theoretical investigations provide a level of detail that is often inaccessible through experimental methods alone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. youtube.com In the context of this compound and ODCase, MD simulations have been used to explore the conformational changes that occur during the catalytic cycle. researchgate.net These simulations can provide insights into how the enzyme's structure facilitates substrate binding, stabilizes the transition state, and releases the product. For instance, MD studies have supported the idea of stabilization of the carbanionic intermediate by a nearby lysine residue and the reorganization of a loop in the enzyme structure. researchgate.net The use of ionic liquids as a solvent in experimental and computational studies has also provided insights into the stabilization of zwitterionic intermediates, which are thought to be important in the reaction mechanism. nih.gov

1,3-dimethylorotic Acid As a Model for Enzymatic Catalysis

Theoretical and Computational Approaches to Decarboxylation Mechanisms

QM/MM Calculations

The profound catalytic proficiency of enzymes, particularly orotidine 5'-monophosphate decarboxylase (ODCase), has been a subject of intense investigation, with computational methods providing deep insights into the reaction mechanisms. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have emerged as a powerful tool in this endeavor. nih.govmpg.de In these methods, the chemically active region of the system, such as the substrate and key active site residues, is treated with quantum mechanics (QM), which can accurately describe the electronic rearrangements during a chemical reaction. The remainder of the enzyme and the surrounding solvent are described using the computationally less expensive molecular mechanics (MM) force field. mpg.denobelprize.org This dual approach allows for the study of chemical reactions within the complex environment of a large biological system like an enzyme. nih.govmpg.de

While the natural substrate for ODCase is orotidine 5'-monophosphate (OMP), studies on the uncatalyzed decarboxylation of model compounds like 1,3-dimethylorotic acid have been fundamental in proposing and evaluating potential catalytic mechanisms. researchgate.netacs.orgresearchgate.net For instance, the "nitrogen ylide" mechanism was initially suggested based on examinations of the non-enzymatic decarboxylation of this compound. researchgate.net This model compound simplifies the system by removing the phosphoribosyl group, allowing researchers to focus on the core chemical transformations of the orotate moiety.

QM/MM simulations have been extensively applied to the ODCase enzyme, primarily with its natural substrate OMP, to elucidate the source of its staggering rate enhancement. These computational studies investigate the free energy profile of the decarboxylation reaction, aiming to understand how the enzyme stabilizes the transition state and/or destabilizes the ground state.

A significant focus of QM/MM research on ODCase has been to calculate the free energy barrier (activation free energy, ΔG‡) for the decarboxylation of OMP both in the enzyme's active site and in aqueous solution. The difference between these two values (ΔΔG‡) represents the catalytic effect of the enzyme. Computational investigations using QM/MM dynamics simulations have explored various proposed mechanisms, including direct decarboxylation. nih.gov

One notable study using QM/MM metadynamics determined the free energy barriers for the direct decarboxylation of OMP. The results highlighted a significant, though not fully explanatory, catalytic effect provided by the enzyme. researchgate.net

| Reaction Environment | Calculated Free Energy Barrier (ΔG‡) | Experimental Value |

|---|---|---|

| In Solution | 40 kcal/mol | ~39 kcal/mol researchgate.net |

| In ODCase Enzyme | 33 kcal/mol | ~17 kcal/mol researchgate.net |

The calculated change in activation free energy (ΔΔG‡) upon moving from solution to the enzyme was found to be -7 kcal/mol, a value considerably smaller than the experimentally derived change of -23 kcal/mol. researchgate.net This discrepancy has fueled ongoing debate and further research into the precise mechanism of catalysis.

Further research has highlighted the critical importance of the size of the QM region in these simulations. It has been observed that the calculated reaction barrier can be dramatically affected by how many atoms are included in the QM part of the calculation. researchgate.net This underscores the sensitivity of the results to the computational setup and the necessity of carefully defining the QM/MM partitioning.

The insights gained from QM/MM calculations on the ODCase-OMP system are directly relevant to understanding the role of this compound as a model. By establishing a computational benchmark for the enzymatic reaction, these studies provide a framework for interpreting the results from simpler model systems and for dissecting the various factors contributing to catalysis, such as electrostatic interactions, substrate distortion, and transition state stabilization. researchgate.net The continued refinement of QM/MM methods promises to further unravel the complexities of enzymatic catalysis as modeled by compounds like this compound.

Biological and Biochemical Research Implications

Role in Pyrimidine Biosynthesis Pathways (Implied by ODCase modeling)

The synthesis of pyrimidines is a more straightforward process than that of purines. davuniversity.org The pyrimidine ring is synthesized first and then attached to ribose 5-phosphate, a process that contrasts with purine nucleotide synthesis where the purine ring is constructed on a pre-existing ribose-5-phosphate. davuniversity.org Key contributors to the pyrimidine ring are aspartate, glutamine, and CO2. davuniversity.org The de novo synthesis pathway for pyrimidines involves the creation of UMP from carbamoyl phosphate, aspartate, and phosphoribosyl pyrophosphate through six enzymatic reactions. nih.gov

1,3-Dimethylorotic acid has been utilized as a model compound in studies of orotidine 5'-monophosphate decarboxylase (ODCase), a key enzyme in the pyrimidine biosynthesis pathway. nih.govnih.gov ODCase catalyzes the decarboxylation of orotidine 5'-monophosphate (OMP) to uridine monophosphate (UMP), a critical step in the de novo synthesis of pyrimidine nucleotides. davuniversity.org The mechanism of ODCase has been investigated using orotic acid analogues like this compound to understand the catalytic process. nih.gov Research suggests that the enzyme functions by destabilizing the substrate. nih.gov Specifically, the rate of decarboxylation is significantly influenced by the equilibrium constant for the formation of a zwitterion, rather than the stability of the carbanion intermediate. nih.gov

Studies on the decarboxylation of this compound and its analogues have been instrumental in modeling the enzymatic action of ODCase. nih.govutoronto.cadntb.gov.ua These non-enzymatic studies often use stable derivatives like 1-methylorotic acid and this compound because the 1-glycosidic bonds of pyrimidine nucleosides are prone to hydrolysis. nih.gov The decarboxylation of this compound has been re-examined to clarify the role of the N-1 position in the reaction mechanism. ucsf.eduucsf.edu

Potential as a Metabolite or Analog in Metabolic Studies

Connection to Purine Metabolism (e.g., 1,3-Dimethyluric Acid)

While this compound is a pyrimidine analog, its methylated structure presents a point of interest when considering broader metabolic pathways, including purine metabolism. A related compound, 1,3-dimethyluric acid, is a known metabolite of methylxanthines such as caffeine and theophylline. medchemexpress.comhmdb.cacaymanchem.com This compound is formed in the liver by cytochrome P450 enzymes, primarily CYP1A2 and CYP2E1. caymanchem.compharmgkb.org The metabolism of these methylxanthines is a significant area of study, and their metabolites, including 1,3-dimethyluric acid, are important markers of metabolic activity. hmdb.ca The presence of methylated purines like 1,3-dimethyluric acid in urinary calculi suggests a link to purine metabolism pathways. medchemexpress.comhmdb.ca

| Metabolite | Precursor(s) | Key Enzymes | Metabolic Significance |

| 1,3-Dimethyluric Acid | Theophylline, Caffeine | CYP1A2, CYP2E1, Xanthine Oxidase | Marker of methylxanthine metabolism; found in urinary calculi. medchemexpress.comhmdb.cacaymanchem.compharmgkb.org |

| 1-Methylxanthine | Theophylline | CYP1A2 | Metabolite of theophylline. pharmgkb.org |

| 3-Methylxanthine | Theophylline | CYP1A2 | Metabolite of theophylline. pharmgkb.org |

| 1-Methyluric Acid | Theophylline | Xanthine Oxidase | Urinary metabolite of theophylline. pharmgkb.org |

Interactions with Metabolic Pathways

Research on Biological Mechanisms

Enzyme Inhibition Studies (through ODCase relevance)

Research on this compound has significantly contributed to understanding enzyme catalysis and inhibition, particularly concerning ODCase. utoronto.cadntb.gov.uaglobalauthorid.com The study of enzyme inhibitors is fundamental to drug design. utoronto.ca Inhibitors can act reversibly or irreversibly. libretexts.org Reversible inhibitors, which form non-covalent bonds, can be competitive, noncompetitive, or uncompetitive. libretexts.org

In the context of ODCase, various compounds have been studied as potential inhibitors. acs.org The insights gained from the decarboxylation of model compounds like this compound help in designing and evaluating these inhibitors. nih.govuni-goettingen.deresearchgate.net Understanding the kinetic mechanism of an enzyme, including the identification of rate-limiting steps through product inhibition analysis, is crucial for this process. ucsf.edu The Michaelis-Menten constant (Km) and the inhibitor constant (Ki) are key parameters in these studies, with a smaller Km indicating tighter substrate binding. sigmaaldrich.com

| Enzyme | Model Substrate/Analog | Research Focus | Key Findings |

| Orotidine 5'-monophosphate decarboxylase (ODCase) | This compound | Catalytic mechanism, enzyme inhibition | Catalysis occurs through substrate destabilization; reaction rate depends on zwitterion formation. nih.govutoronto.cadntb.gov.uaacs.org |

| Orotidine 5'-monophosphate decarboxylase (ODCase) | 1-Methylorotic acid | Non-enzymatic decarboxylation rate | Used to compare with the enzyme-catalyzed reaction to determine rate enhancement. annualreviews.org |

Antioxidant Properties (Alpha-Lipoic Acid as an example of metabolic antioxidant research)

There is significant interest in the antioxidant properties of various phytochemicals, which are believed to contribute to the disease-prevention benefits of fruits and vegetables. ulisboa.pt Many plant-derived phenolic compounds exhibit more potent antioxidant activity in vitro than vitamins C and E. ulisboa.ptnih.gov The antioxidant activity of plant extracts is often correlated with their total phenolic content. researchgate.netpan.olsztyn.pl

While direct research on the antioxidant properties of this compound is not prominent, the study of related metabolic compounds offers a comparative perspective. For example, 1,3-dimethyluric acid has been shown to scavenge hydroxyl radicals and inhibit lipid peroxidation in cell-free assays. caymanchem.com The 1,3-dicarbonyl moiety, a structural feature present in some compounds, is known to contribute to antioxidant activity. mdpi.com Research into the antioxidant potential of various natural and synthetic compounds is an active field, exploring their ability to neutralize harmful free radicals. researchgate.netmdpi.com

Advanced Research Methodologies Applied to 1,3-dimethylorotic Acid

Spectroscopic Techniques in Mechanistic Elucidation

Spectroscopic methods are fundamental in probing the reaction pathways of 1,3-dimethylorotic acid, particularly its decarboxylation, which serves as a model for the action of the enzyme orotidine 5'-phosphate decarboxylase (ODCase). nih.govuni-goettingen.de The decarboxylation of this compound is proposed to proceed through a nitrogen ylide mechanism, initiated by substrate protonation, which inductively stabilizes the subsequent vinylic carbanion intermediate. researchgate.net Examining this and other proposed mechanisms relies heavily on techniques that can identify and characterize transient species and final products. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for the real-time monitoring of chemical reactions, providing quantitative data on the consumption of reactants and the formation of intermediates and products. magritek.combruker.com In the context of this compound, ¹H NMR is frequently used to follow the progress of its decarboxylation to yield 1,3-dimethyluracil. nih.gov

Researchers can monitor reactions by setting up the experiment directly in an NMR tube or by using a flow system that pumps the reaction mixture from a reactor to the spectrometer. researchgate.netmagritek.com By acquiring spectra at regular intervals, a time-course of the reaction can be constructed. The integration of characteristic signals in the ¹H NMR spectrum allows for the quantification of each species over time. For instance, the disappearance of the signal corresponding to the C6-proton of this compound and the appearance of the signals for 1,3-dimethyluracil can be tracked to determine reaction kinetics. researchgate.netmagritek.com The identity of synthesized this compound and its derivatives is routinely confirmed by ¹H NMR spectroscopy, alongside mass spectrometry and melting point analysis. nih.gov

Table 1: Example of Reaction Monitoring Data Obtainable from ¹H NMR

| Time (minutes) | Integral of Reactant (this compound) | Integral of Product (1,3-Dimethyluracil) | % Conversion |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 30 | 0.50 | 0.50 | 50 |

| 60 | 0.25 | 0.75 | 75 |

| 120 | 0.05 | 0.95 | 95 |

This table is illustrative and represents typical data derived from an NMR reaction monitoring experiment.

Analytical Chemistry Methodologies

The accurate detection and quantification of this compound are essential for kinetic studies and for analyzing its presence in complex research samples. A variety of analytical techniques, validated for accuracy and precision, are employed for this purpose. penpublishing.net

In research settings, quantitative NMR (qNMR) provides a direct method for determining the concentration of this compound. This can be achieved by integrating the ¹H NMR signal of the analyte against a known concentration of an internal standard. aocs.org

Beyond NMR, chromatographic techniques are the mainstay for the separation, identification, and quantification of organic molecules like this compound and its metabolites. researchgate.net High-Performance Liquid Chromatography (HPLC), often coupled with UV spectrophotometry, is a common method. penpublishing.net For enhanced sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. These techniques separate the compound from a mixture and then use its mass-to-charge ratio for definitive identification and precise quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, often used after a derivatization step to increase the volatility of the analyte. nih.gov

The validation of these analytical methods typically involves assessing linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. penpublishing.net

Table 2: Comparison of Analytical Techniques for Quantification

| Technique | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| qNMR | Signal integration relative to a standard | Purity assessment, concentration determination | Non-destructive, requires no analyte-specific calibration curve | Lower sensitivity compared to MS |

| HPLC-UV | Chromatographic separation followed by UV detection | Routine quantification in simple mixtures | Robust, widely available | Limited specificity, potential for interference |

| LC-MS/MS | Chromatographic separation coupled with mass analysis | Trace quantification in complex matrices | High sensitivity and specificity | Higher equipment cost and complexity |

| GC-MS | Gas-phase separation coupled with mass analysis | Analysis of volatile or derivatized compounds | Excellent separation efficiency | Requires analyte to be volatile and thermally stable |

Synthetic Approaches for Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for probing structure-activity relationships and exploring the mechanistic details of related enzymatic reactions. nih.gov The parent compound, this compound, is typically prepared through the methylation of orotic acid. nih.govacs.org

Synthetic strategies have been developed to create a variety of related structures. For example, structural analogues such as N-methyl-2-pyridone-6-carboxylic acid and N-methyl-4-pyridone-6-carboxylic acid have been synthesized to study how changes in the ring structure affect decarboxylation rates. nih.gov These syntheses also often start from commercially available precursors, such as 2-pyridone-6-carboxylic acid. nih.gov

Furthermore, derivatives can be created by modifying the functional groups of this compound. An improved synthesis of N1-substituted orotic acid derivatives has been reported. acs.org Other synthetic transformations can be applied, such as the reaction of this compound derivatives to form other heterocyclic systems, like oxazinones. These synthetic routes allow for the systematic modification of the molecule to investigate specific chemical and biological properties. csic.esorganic-chemistry.orgocr.org.uk

Preclinical Research Considerations and Applications General Research Context

In Vitro and In Vivo Model Systems in Related Biochemical Research

Preclinical research on pyrimidinedione and orotate derivatives employs a variety of in vitro and in vivo models to elucidate their biological activities and potential therapeutic applications. These models are crucial for understanding mechanisms of action, efficacy, and metabolic pathways.

In vitro models are fundamental for initial screening and mechanistic studies. For instance, in the context of anti-HIV research, cell lines such as TZM-bl, peripheral blood mononuclear cells (PBMCs), and MT4 cells are utilized to determine the inhibitory concentrations (IC50) of pyrimidinedione derivatives against various HIV-1 strains. nih.govnih.gov One study identified 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP) as having significant antiviral activity in these cell lines. nih.govnih.gov For anticancer research, human cancer cell lines like the hepatocellular carcinoma HepG2 cells, HCT-116 (colon cancer), and MCF-7 (breast cancer) are commonly used to assess the cytotoxic and anti-proliferative effects of novel pyrimidine compounds. nih.gov Furthermore, to investigate anti-inflammatory properties, researchers use cell-based assays to measure the inhibition of inflammatory mediators. For example, the effect of pyrimidine derivatives on nitric oxide (NO) production and the expression of enzymes like cyclooxygenase-2 (COX-2) are studied in appropriate cell lines. nih.gov

The following table summarizes some of the model systems used in the study of related pyrimidine compounds:

| Model System | Research Area | Compound Class Investigated | Key Findings/Application | Citation |

|---|---|---|---|---|

| TZM-bl, PBMCs, MT4 Cells | Anti-HIV | Pyrimidinedione derivatives | Determination of IC50 values and antiviral efficacy. | nih.govnih.gov |

| HepG2, HCT-116, MCF-7 Cells | Anticancer | Pyrimidine derivatives | Assessment of cytotoxicity and anti-proliferative activity. | nih.gov |

| Carrageenan-induced Rat Paw Edema | Anti-inflammatory | Pyrimidine derivatives | Evaluation of in vivo anti-inflammatory effects. | semanticscholar.org |

| Orotate-fed Rat Model | Metabolic Disorders | Orotic acid | Induction of fatty liver to study metabolic pathways. | asm.org |

Structure-Activity Relationship (SAR) Studies in Related Compound Development

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, guiding the optimization of lead compounds to enhance efficacy and reduce toxicity. For pyrimidinedione derivatives, extensive SAR studies have been conducted, particularly in the fields of antiviral and anti-inflammatory research.

In the development of anti-HIV agents, SAR evaluations of 2,4(1H,3H)-pyrimidinedione derivatives have revealed several key structural features that contribute to their antiviral potency. uu.nlkuleuven.be Modifications at the N-1 and C-6 positions of the pyrimidinedione ring have been shown to be critical. For instance, the introduction of homocyclic moieties, such as cyclopropyl or phenyl groups, at the N-1 position can confer activity against both HIV-1 and HIV-2. kuleuven.be The presence of a methyl linker between this cyclic group and the N-1 position, as well as the addition of a benzoyl group at the C-6 position, have been found to significantly enhance antiviral activity. kuleuven.be

The following table presents SAR data for a selection of anti-HIV pyrimidinedione derivatives, highlighting the impact of different substituents on their inhibitory concentrations.

| Compound | Structural Modifications | IC50 (µM) against HIV-1 | Citation |

|---|---|---|---|

| BmPCP | 9-phenylcyclohepta[d]pyrimidinedione with 1-[(benzyloxy)methyl] substituent | 0.34 (in TZM-bl cells) | nih.govnih.gov |

| Compound 5c (S-DACO derivative) | 6-(2-cyclohexyl-1-alkyl)-2-(2-oxo-2-phenyl-ethylsulfanyl)pyrimidin-4(3H)-one | 0.018 | nih.gov |

| Unnamed Pyrimidinedione Analog | 1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl) | Highly potent with a Therapeutic Index > 2,000,000 | uu.nl |

In the realm of anti-inflammatory research, SAR studies on pyrimidine derivatives have shown that substitutions on the pyrimidine ring can significantly modulate their inhibitory effects on enzymes like COX-1 and COX-2. semanticscholar.orgstackexchange.com For example, certain tetrahydropyrimidine derivatives have demonstrated higher potency against COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org One study reported a pyrimidine derivative, compound 3c, with an IC50 of 0.046 µM against COX-2, showcasing its potential as a potent anti-inflammatory agent. semanticscholar.org

Ligand Design and Binding Affinity

The design of ligands with high binding affinity for their biological targets is a critical aspect of drug development. For orotic acid analogs and pyrimidinediones, research has focused on designing inhibitors for various enzymes. The binding affinity is often quantified by the inhibition constant (Ki), with lower Ki values indicating stronger binding. nih.gov

In the context of antiparasitic drug design, pyrimidine nucleobase analogs have been evaluated as ligands for Toxoplasma gondii orotate phosphoribosyltransferase (OPRTase). thaiscience.info These studies have formulated SAR for ligand binding, identifying key structural requirements for effective inhibition. For example, an endocyclic nitrogen or methine at the 1-position and exocyclic oxo groups at the 2- and 4-positions are preferred for binding. thaiscience.info Notably, 1-deazaorotic acid and 5-azaorotic acid were found to bind more tightly to T. gondii OPRTase than the natural substrate, orotic acid, with Ki values of 0.47 µM and 2.1 µM, respectively. thaiscience.info

The table below provides examples of the binding affinities of orotic acid analogs to their target enzymes.

| Ligand | Target Enzyme | Binding Affinity (Ki) | Citation |

|---|---|---|---|

| 1-Deazaorotic acid | Toxoplasma gondii OPRTase | 0.47 µM | thaiscience.info |

| 5-Azaorotic acid | Toxoplasma gondii OPRTase | 2.1 µM | thaiscience.info |

| 5-FUMP | P. falciparum OMPDC | Submicromolar | scholaris.ca |

| 6-aza-UMP | P. falciparum OMPDC | Submicromolar | scholaris.ca |

Future Research Directions and Open Questions

Elucidation of Remaining Mechanistic Ambiguities

The precise mechanism by which ODCase catalyzes decarboxylation remains a subject of debate, and 1,3-dimethylorotic acid has been a key model substrate in these investigations. nih.gov Early studies on the non-enzymatic decarboxylation of this compound led to the proposal of a 'nitrogen ylide' mechanism. researchgate.net This model suggests the reaction starts with the protonation of the substrate at the O4 position, creating a positive charge at N-1 that stabilizes the subsequent carbanionic intermediate. researchgate.net

Despite extensive research, including crystallographic and computational studies of ODCase, controversy persists regarding the primary source of its catalytic power. scholaris.ca The debate centers on whether the enzyme's efficiency stems from transition state stabilization or ground state destabilization (substrate distortion). researchgate.netscholaris.ca While the direct C-C bond cleavage mechanism is generally accepted, the specific contributions of these catalytic effects are not fully resolved. scholaris.ca Future research using advanced spectroscopic and analytical techniques on this compound and related compounds could provide the detailed kinetic and structural data needed to resolve these long-standing mechanistic questions. ucsf.edugoogle.co.ukcapes.gov.br

Exploration of Novel Biological Interactions and Pathways

Research on this compound has been overwhelmingly focused on its role as a model for the ODCase-catalyzed reaction. nih.govnih.gov Its primary known biological relevance is as an analog to the natural substrate, orotic acid, and its derivatives. Future studies should aim to broaden this perspective by investigating potential novel biological interactions and metabolic pathways. It is currently unknown if this compound or its decarboxylation product, 1,3-dimethyluracil, interact with other enzymes or cellular components. nih.gov Investigating potential off-target effects or undiscovered metabolic routes could reveal new biological functions or toxicological considerations. This exploration could involve screening this compound against panels of enzymes or using metabolomic approaches to track its fate in cellular systems, moving beyond its established role as a mechanistic probe for a single enzyme.

Development of Advanced Computational Models

Computational chemistry has become an invaluable tool for studying enzyme mechanisms. scholaris.cauni-muenchen.de Quantum-chemical investigations and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have been applied to the ODCase reaction, often using insights gained from model compounds like this compound. uni-muenchen.deutoronto.ca These models have helped to evaluate the feasibility of various proposed reaction pathways, such as direct decarboxylation versus covalent intermediates. researchgate.netuni-muenchen.de

However, accurately modeling the catalytic proficiency of an enzyme like ODCase presents significant challenges. scholaris.ca Future work should focus on developing more advanced computational models with improved accuracy. uni-muenchen.de This includes employing larger QM regions in QM/MM calculations to better capture the complex electrostatic environment of the active site and the role of surrounding water molecules and protein residues. researchgate.net Enhanced models could more definitively calculate the energy barriers for competing mechanistic pathways, helping to resolve the debate between ground-state destabilization and transition-state stabilization hypotheses. researchgate.netscholaris.ca Such models would be crucial for understanding the subtle interactions that grant ODCase its extraordinary catalytic power. ualberta.ca

Potential for Therapeutic Target Identification (Indirectly through ODCase)

While this compound is primarily a research compound, the enzyme it models, ODCase, is a significant therapeutic target. researchgate.netresearchgate.net ODCase is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of pathogens and cancer cells. researchgate.netresearchgate.net Consequently, designing specific inhibitors of ODCase is a promising strategy for developing antimalarial, antiviral, and anticancer agents. utoronto.caresearchgate.net

Understanding the detailed mechanism of ODCase, aided by studies on this compound, is crucial for effective drug design. scholaris.cautoronto.ca Knowledge of the transition state and intermediate structures allows for the rational design of potent transition-state analog inhibitors. scholaris.cawiley.com For example, research groups are actively working to develop inhibitors specific to the ODCase found in parasites like Plasmodium falciparum, the causative agent of malaria. researchgate.netutoronto.ca By elucidating the precise interactions within the active site that facilitate decarboxylation, research on model substrates indirectly supports the identification and optimization of molecules that can selectively block this vital enzymatic step in pathogens or cancer cells, paving the way for new therapeutic interventions. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Dimethylorotic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions using precursors like orotic acid derivatives. For example, ACE-Cl (1-chloroethyl chloroformate) and KCO in dichloroethane under reflux conditions can yield intermediates, followed by methylation steps . Characterization via H/C NMR and HPLC is critical to confirm purity and structure.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation experiments (e.g., 40–60°C, pH 1–13) monitored by UV-Vis spectroscopy or LC-MS. Evidence suggests that zwitterion formation at elevated temperatures accelerates decarboxylation, requiring controlled storage (e.g., anhydrous, -20°C) to minimize degradation .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 260–280 nm) or LC-MS/MS using deuterated internal standards ensures sensitivity. For enzyme interaction studies, surface plasmon resonance (SPR) with immobilized enzymes (e.g., yeast decarboxylase) can quantify binding kinetics .

Advanced Research Questions

Q. How does the enzyme-catalyzed decarboxylation mechanism of this compound differ from its spontaneous degradation?

- Methodological Answer : Enzymatic decarboxylation involves Lys-93 in the active site, as shown by mutagenesis studies (e.g., Lys93Cys mutation reduces activity by >10-fold). Spontaneous degradation relies on zwitterion formation, which is pH-dependent. Competitive inhibitors like 6-hydroxybenzimidazole (Ki < 8.8 × 10 M) can differentiate enzymatic vs. non-enzymatic pathways .

Q. What experimental approaches resolve contradictions in proposed decarboxylation mechanisms (e.g., zwitterion vs. covalent intermediate)?

- Methodological Answer : Isotopic labeling (e.g., C at C-6) combined with kinetic isotope effect (KIE) analysis can track bond cleavage. Structural studies (X-ray crystallography or cryo-EM) of enzyme-substrate complexes under varying pH conditions are critical. For example, Silverman’s covalent intermediate hypothesis was refuted by C NMR showing no C-5 geometry changes during catalysis .

Q. How can researchers design isotope-tracing experiments to validate the zwitterion intermediate in non-enzymatic decarboxylation?

- Methodological Answer : Synthesize C-labeled this compound at the carboxyl group. Monitor CO release via mass spectrometry under controlled pH (e.g., zwitterion-favoring conditions). Compare with citrazinic acid (a non-zwitterion-forming analog) to isolate zwitterion-specific effects .

Q. What computational modeling frameworks predict the interaction of this compound with decarboxylases?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or CHARMM force fields can model substrate binding. QM/MM hybrid methods assess transition states, particularly proton transfer steps (rate-limiting in kcat/K). Validate predictions with mutagenesis (e.g., Lys-93 substitutions) and kinetic assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported Km values for this compound across enzyme isoforms?

- Methodological Answer : Standardize assay conditions (pH, temperature, ionic strength) and validate enzyme purity via SDS-PAGE. Use isothermal titration calorimetry (ITC) to measure binding affinities independently. Cross-reference with structural data to identify isoform-specific active site variations .

Q. Why do some studies report conflicting degradation products for this compound under oxidative conditions?

- Methodological Answer : Employ LC-HRMS to identify minor degradation products. Compare oxidative stress conditions (e.g., HO vs. Fenton reagents). Control for trace metal contaminants (e.g., Fe) using chelators like EDTA. Reproduce experiments in inert atmospheres to isolate oxidation pathways .

Methodological Resources

-

Key Techniques :

-

Critical References :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。